molecular formula C14H13N3O2 B5810990 (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO PYRIDINE-4-CARBOXYLATE

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO PYRIDINE-4-CARBOXYLATE

Cat. No.: B5810990
M. Wt: 255.27 g/mol
InChI Key: DWHKITNSIJVTQF-UHFFFAOYSA-N
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Description

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO PYRIDINE-4-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring and a methylene bridge connected to an amino group and a carboxylate group

Properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10-3-2-4-12(9-10)13(15)17-19-14(18)11-5-7-16-8-6-11/h2-9H,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHKITNSIJVTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC=NC=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718094
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO PYRIDINE-4-CARBOXYLATE typically involves the use of advanced organic synthesis techniques. One common method is the Eschenmoser coupling reaction, which is highly modular and allows for the preparation of a series of compounds with varying yields . This reaction involves the use of 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides as starting materials . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the Eschenmoser coupling reaction makes it feasible for industrial production, ensuring consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO PYRIDINE-4-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO PYRIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules.

    Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO PYRIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO PYRIDINE-4-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a diverse array of molecular targets, making it a valuable compound in various fields of research .

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